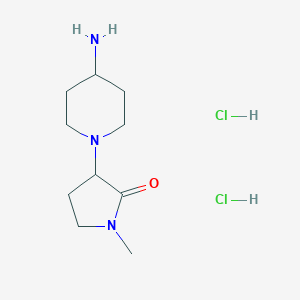
1-(Azetidin-3-yl)-3-methylurea hydrochloride
Vue d'ensemble
Description
“1-(Azetidin-3-yl)-3-methylurea hydrochloride” is a chemical compound that contains an azetidine ring, a urea group, and a methyl group. Azetidine is a three-membered heterocyclic compound containing nitrogen. Urea is a functional group that consists of a carbonyl group flanked by two amine groups. The presence of these functional groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to predict its exact properties .
Molecular Structure Analysis
The molecular structure of a compound like “1-(Azetidin-3-yl)-3-methylurea hydrochloride” would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring is a three-membered ring, which introduces strain into the molecule. The urea group is planar due to the double bond character of the C-N bonds. The presence of the hydrochloride indicates that the compound is likely a salt, with the chloride ion balancing the charge of the protonated nitrogen in the azetidine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(Azetidin-3-yl)-3-methylurea hydrochloride” would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and stability. The presence of the hydrochloride could suggest that the compound is soluble in water .
Applications De Recherche Scientifique
Antileishmanial Activity
Singh et al. (2012) synthesized a series of compounds related to 1-(Azetidin-3-yl)-3-methylurea hydrochloride, finding that some derivatives displayed antileishmanial activity comparable to clinical antileishmanial drugs like amphotericine B (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).
Anti-Inflammatory Activity
Sharma et al. (2013) investigated new derivatives of a similar compound for their anti-inflammatory effects. Most compounds showed potent results, comparable with indomethacin, a common anti-inflammatory drug (Sharma, Maheshwari, & Bindal, 2013).
Antibacterial Activity
Chhajed and Upasani (2012) reported the synthesis of novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(Un/substitutedphenyl)azetidin-2-one compounds. Some of these compounds exhibited potent antibacterial activity, indicating potential use in antibiotic development (Chhajed & Upasani, 2012).
Anti-Filarial Activity
In a 2010 study, Chhajed et al. synthesized 3-chloro-4-substituted-1-(8-hydroxy-quinolin-5-yl)-azetidin-2-ones and evaluated them for anti-filarial activity. Some compounds showed good affinity and potency against filarial infections (Chhajed et al., 2010).
Analgesic Properties
Chhajed and Upasani (2016) also explored similar compounds for their analgesic and anti-inflammatory properties, finding significant results in animal models (Chhajed & Upasani, 2016).
Synthesis Process Optimization
Reddy et al. (2011) focused on optimizing the synthesis process of azetidin-3-ol hydrochloride, a related compound, highlighting the industrial relevance of these substances (Reddy et al., 2011).
Antimicrobial Screening
Desai and Dodiya (2014) synthesized and tested azetidin-2-one derivatives for antimicrobial activity, demonstrating their potential in combating bacterial and fungal infections (Desai & Dodiya, 2014).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1-(azetidin-3-yl)-1h-imidazole , have been used in a variety of natural and synthetic products exhibiting a range of biological activities .
Mode of Action
Related compounds like 1-(azetidin-3-yl)-1h-imidazole and 1-(Azetidin-3-yl)ethanone hydrochloride have been studied, suggesting that the azetidine moiety could play a crucial role in the interaction with its targets .
Biochemical Pathways
Azetidine derivatives have been used in the synthesis of new heterocyclic amino acid derivatives , suggesting that they may interact with biochemical pathways related to amino acid metabolism.
Result of Action
Azetidine derivatives have been used in the synthesis of new heterocyclic amino acid derivatives , suggesting that they may have potential applications in the development of novel drugs.
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-3-methylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c1-6-5(9)8-4-2-7-3-4;/h4,7H,2-3H2,1H3,(H2,6,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYNGXXEPMOHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-3-methylurea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)
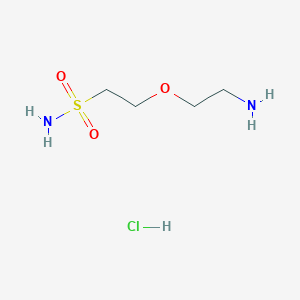
![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)
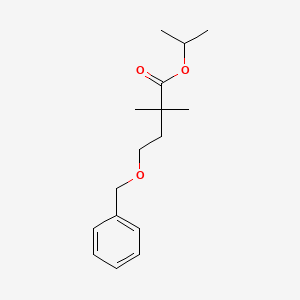
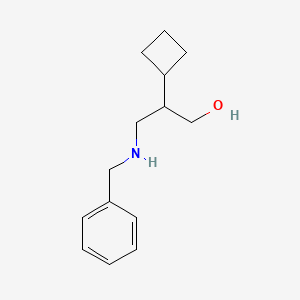
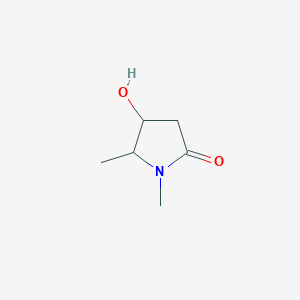
![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)

![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)
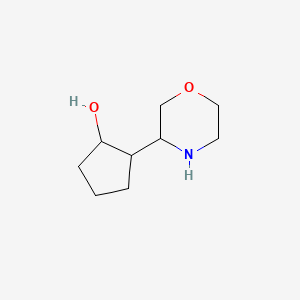
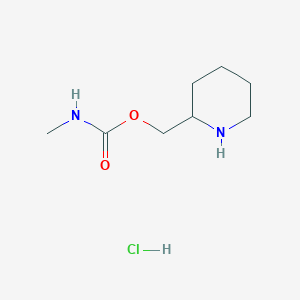
![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid](/img/structure/B1382355.png)
